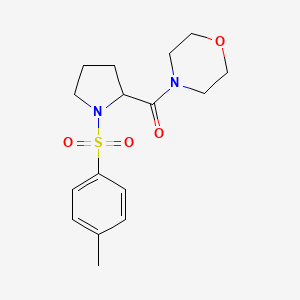
Morpholino(1-tosylpyrrolidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Morpholino(1-tosylpyrrolidin-2-yl)methanone is a chemical compound used in scientific research. It is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
Morpholines are generally synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
Morpholino is a base due to the presence of the amine. Its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . It is a colorless liquid with a weak, ammonia- or fish-like odor .作用機序
Target of Action
Morpholino(1-tosylpyrrolidin-2-yl)methanone is a novel compound that has been synthesized for its potential biological properties Similar morpholine derivatives have been found to inhibit tubulin polymerization, suggesting that tubulin could be a potential target .
Mode of Action
It is known that morpholine derivatives can interact with their targets, such as tubulin, and inhibit their function . This interaction can lead to changes in the cellular processes that these targets are involved in.
Biochemical Pathways
If tubulin is indeed a target, the compound could affect the microtubule dynamics and cell division processes .
Result of Action
If the compound does inhibit tubulin polymerization, it could potentially lead to cell cycle arrest and apoptosis .
実験室実験の利点と制限
One of the main advantages of using Morpholino(1-tosylpyrrolidin-2-yl)methanone in lab experiments is its specificity. This compound irreversibly binds to cysteine proteases, which allows for the selective inhibition of these enzymes. This specificity allows researchers to study the effects of specific enzymes on various cellular processes. However, one limitation of using this compound is its irreversibility. Once this compound binds to an enzyme, it cannot be removed, which can make it difficult to study the effects of the enzyme on other processes.
将来の方向性
There are several future directions for research on Morpholino(1-tosylpyrrolidin-2-yl)methanone. One direction is to study the effects of this compound on other enzymes and cellular processes. Another direction is to develop more specific inhibitors of cysteine proteases that can be reversibly bound to the enzyme. Additionally, this compound could be used as a starting point for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is used as a research tool to study various biochemical and physiological processes. This compound irreversibly inhibits cysteine proteases, which allows for the selective inhibition of these enzymes. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. While there are limitations to using this compound in lab experiments, it has several advantages, including its specificity. There are also several future directions for research on this compound, including the development of more specific inhibitors of cysteine proteases and the development of new drugs for the treatment of various diseases.
合成法
Morpholino(1-tosylpyrrolidin-2-yl)methanone is synthesized through the reaction of morpholine and tosylmethyl isocyanide. The reaction takes place in the presence of a palladium catalyst and triethylamine. The resulting product is purified through column chromatography to obtain pure this compound.
科学的研究の応用
Morpholino(1-tosylpyrrolidin-2-yl)methanone is used as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. It is used to study the function of proteins and enzymes, as well as the effects of drugs on these molecules. This compound is also used to study the role of neurotransmitters in the brain and the mechanisms of drug addiction.
Safety and Hazards
生化学分析
Biochemical Properties
Morpholino(1-tosylpyrrolidin-2-yl)methanone is an uncharged molecule that blocks sites on RNA . It is specific, soluble, non-toxic, stable, and effective as an antisense reagent . It targets a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .
Cellular Effects
Once introduced into cells, this compound freely diffuses between the cytosol and nuclear compartments and binds complementary sequences of RNA . It has been used as a gene knockdown reagent in cell cultures and in various organisms, including animals, bacteria, protists, plants, and fungi .
Molecular Mechanism
This compound can block ribosome assembly and stop translation of a protein from an mRNA . It can bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing . It can also bind to precursors of miRNA, inhibiting the maturation of the miRNA, and bind to mature miRNA, inhibiting the activity of the miRNA .
Temporal Effects in Laboratory Settings
The effects of this compound are either transient, generally lasting several days after dosing with antisense, or are long-term, depending on continued production of knockdown RNA in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Transport and Distribution
This compound freely diffuses between the cytosol and nuclear compartments once introduced into cells . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature.
特性
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13-4-6-14(7-5-13)23(20,21)18-8-2-3-15(18)16(19)17-9-11-22-12-10-17/h4-7,15H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZCZBOOSXIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
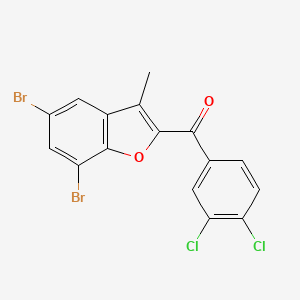
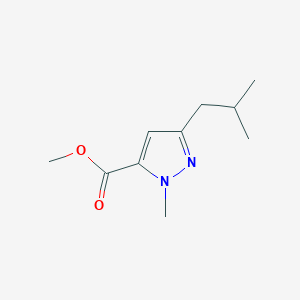
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2628890.png)
![2-{3-Methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2628891.png)
![3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628893.png)
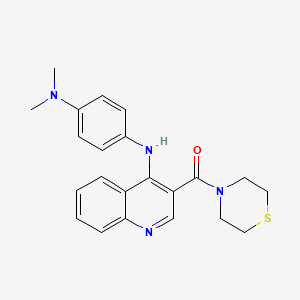
![1-(4-(((2S,4aR,6S,7R,8R,8aS)-2-(3-bromophenyl)-7,8-dihydroxyhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)phenyl)ethanone](/img/structure/B2628898.png)
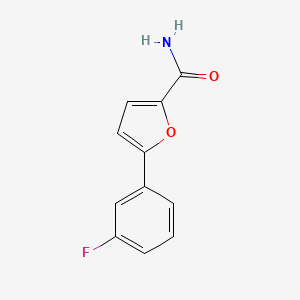
![5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2628901.png)

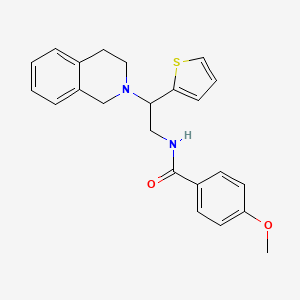

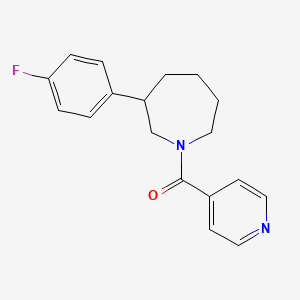
![[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B2628907.png)
